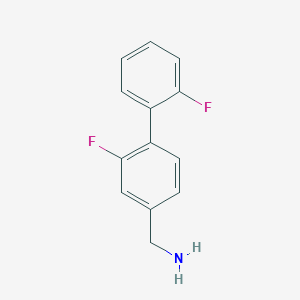

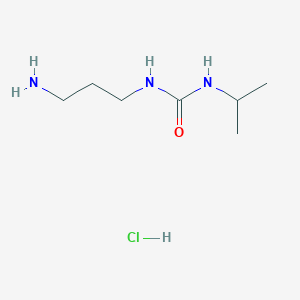

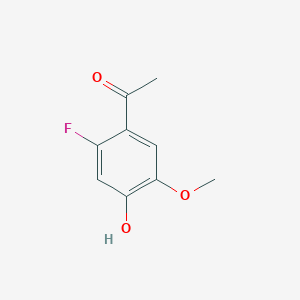

![molecular formula C14H11FO2 B1440375 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1008773-96-3](/img/structure/B1440375.png)

3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid

Vue d'ensemble

Description

3-Fluoro-2-methylbenzoic acid is an aryl fluorinated building block . It has a molecular formula of FC6H3(CH3)CO2H and a molecular weight of 154.14 . It was used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol .

Synthesis Analysis

3-Fluoro-2-methylbenzoic acid is derived from methylbenzoic acid, also known as ortho-toluic acid . Acetoxy-methylbenzoic anhydride is synthesized from 3-fluoro-2-methylbenzoic acid, demonstrating antibiotic activity with a minimum inhibitory concentration (MIC) of 500–1000 μg/mL .Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-methylbenzoic acid can be represented by the SMILES stringCc1c(F)cccc1C(O)=O . Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

3-Fluoro-2-methylbenzoic acid is a solid with a melting point of 158-160 °C (lit.) .Applications De Recherche Scientifique

Aurora Kinase Inhibitor Development

Research has identified compounds structurally related to 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid that inhibit Aurora A kinase, potentially offering therapeutic strategies for treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Anticancer Drug Synthesis

Compounds with a similar structure have been synthesized for their role as intermediates in creating biologically active anticancer drugs. This highlights their significance in the development of new therapeutic agents (Jianqing Zhang et al., 2019).

Fluorinated Polymer Development

The synthesis of carboxylic acid-functionalized fluorinated sulfonated poly(arylene ether sulfone) copolymers, which exhibit enhanced oxidative stability and are used in proton exchange membranes, demonstrates the compound's utility in advancing materials science (Rajdeep Mukherjee et al., 2016).

PET Radiopharmaceuticals

The automated synthesis of radiopharmaceuticals for PET imaging of the sphingosine-1 phosphate receptor 1 (S1P1), demonstrates a medical imaging application where related compounds are utilized (Zonghua Luo et al., 2019).

Nanocomposite Encapsulation

The preparation of perfluoro-2-methyl-3-oxahexanoic acid/silica nanocomposites, demonstrating the use of related compounds in encapsulating low molecular weight substances for surface modification applications, showcases the versatility of these chemical entities in creating functional materials (Eisaku Sumino et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s worth noting that similar compounds have been found to modulate signal transduction and transcription activation pathways .

Biochemical Pathways

Similar compounds have been found to affect various pathways, including those involved in inflammation and cell growth .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties .

Result of Action

Similar compounds have been found to have various effects, including anti-inflammatory and antiviral activities .

Action Environment

Similar compounds have been found to be influenced by various environmental factors .

Propriétés

IUPAC Name |

4-(3-fluorophenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(15)8-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGAPBDUMYRGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673477 | |

| Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluorophenyl)-3-methylbenzoic acid | |

CAS RN |

1008773-96-3 | |

| Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

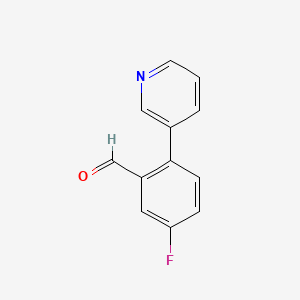

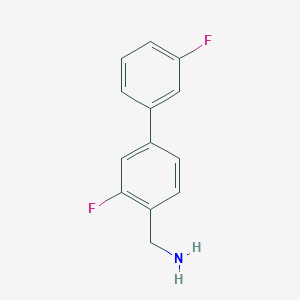

![(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1440308.png)